

Spectroscopic comparison between 1,5-dimethyl and other isomers of methyl-indole-carbaldehyde.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	1,5-dimethyl-1H-indole-2-carbaldehyde
Cat. No.:	B1324310
Get Quote	

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Methyl-Indole-Carbaldehydes

A detailed spectroscopic comparison of 1,5-dimethyl-indole-3-carbaldehyde with its structural isomers reveals distinct electronic and structural differences crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The substitution pattern of methyl groups on the indole ring system significantly influences the electronic environment and, consequently, the spectroscopic properties of methyl-indole-carbaldehyde isomers. These subtle differences, often just a shift in a spectral peak, are critical for scientists in confirming the identity and purity of their synthesized compounds. This guide presents a side-by-side comparison of the key spectroscopic data for 1,5-dimethyl-indole-3-carbaldehyde and other representative isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,5-dimethyl-indole-3-carbaldehyde and other selected isomers. Variations in the position of the methyl groups lead to predictable changes in the spectral data, aiding in their differentiation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methyl-Indole-Carbaldehyde Isomers

Isomer	Solvent	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
1,2-Dimethyl-1H-indole-3-carbaldehyde	CDCl ₃	10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H)[1]	Not available
1-Methyl-1H-indole-3-carbaldehyde	Not specified	Not available	Not available
5-Methyl-1H-indole-3-carbaldehyde	Not specified	Not available	Not available
7-Methyl-1H-indole-3-carbaldehyde	Not specified	Not available	Not available

Data for 1,5-dimethyl-indole-3-carbaldehyde and other isomers were not readily available in the searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The carbonyl (C=O) stretch of the aldehyde group is a particularly strong and characteristic absorption.

Table 2: Infrared (IR) Spectroscopic Data for Methyl-Indole-Carbaldehyde Isomers

Isomer	Sample Phase	Key IR Absorptions (cm ⁻¹)
1-Methyl-1H-indole-3-carbaldehyde	ATR-Neat	Not specified
Indole-3-carboxaldehyde (parent compound)	Not specified	Aldehydic C=O peak typically in the range of 1644-1667 cm ⁻¹ ^[2]
7-Methyl-1H-indole-3-carbaldehyde	Solid (Split Mull)	Not available

Specific IR data for 1,5-dimethyl-indole-3-carbaldehyde and other isomers were not readily available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of maximum absorbance (λ_{max}) is influenced by the extent of conjugation in the molecule.

Table 3: UV-Vis Spectroscopic Data for Methyl-Indole-Carbaldehyde Isomers

Isomer	Solvent	λ_{max} (nm)
Indole-3-carbaldehyde (parent compound)	Not specified	~296 ^[3]

Specific UV-Vis data for 1,5-dimethyl-indole-3-carbaldehyde and its isomers were not readily available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

Table 4: Mass Spectrometry Data for Methyl-Indole-Carbaldehyde Isomers

Isomer	Ionization Method	Molecular Ion (M ⁺) (m/z)
1-Methyl-1H-indole-3-carbaldehyde	Not specified	159.18 (calculated) [4]
5-Methyl-1H-indole-3-carbaldehyde	Not specified	159.18 (calculated) [5]
7-Methyl-1H-indole-3-carbaldehyde	Not specified	159.1846 (calculated) [6]

The molecular weight for 1,5-dimethyl-indole-3-carbaldehyde would be approximately 173.21 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of methyl-indole-carbaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

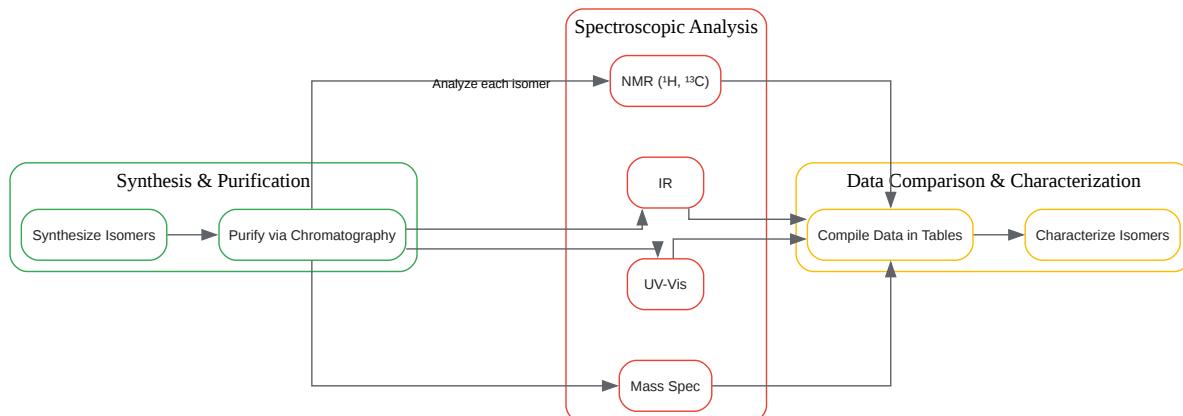
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire spectra using a standard pulse sequence.
- ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared.

- Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy


- Instrument: A UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.
- Data Acquisition: Record the spectrum over a range of approximately 200-800 nm, using the pure solvent as a blank.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer (e.g., electrospray ionization (ESI) or electron ionization (EI)).
- Sample Preparation: Introduce a dilute solution of the sample directly into the ion source or via a chromatographic system (e.g., GC-MS or LC-MS).
- Data Acquisition: Acquire the mass spectrum, ensuring calibration for accurate mass measurement.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of methyl-indole-carbaldehyde isomers.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methyl-1H-indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic comparison between 1,5-dimethyl and other isomers of methyl-indole-carbaldehyde.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324310#spectroscopic-comparison-between-1-5-dimethyl-and-other-isomers-of-methyl-indole-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com